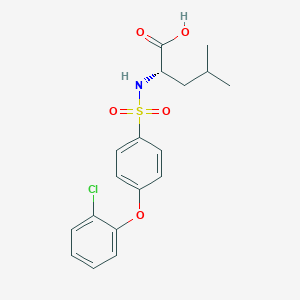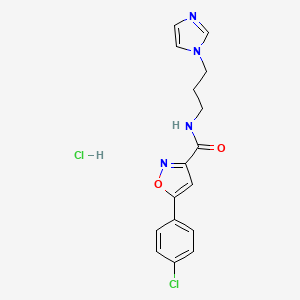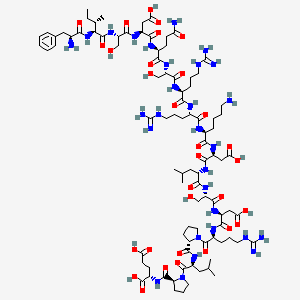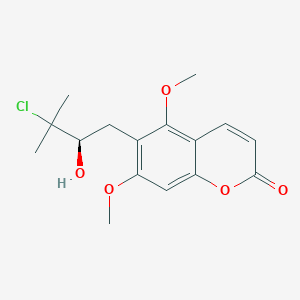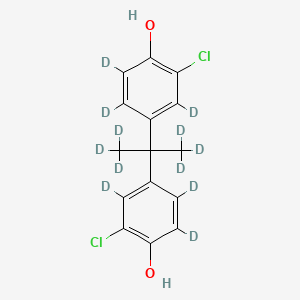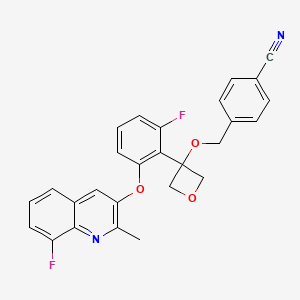
Fgfr-IN-10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fgfr-IN-10 is a small-molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. This compound is particularly significant in cancer research due to its ability to inhibit the activity of FGFRs, which are often dysregulated in various cancers. This compound is known for its high specificity and potency against FGFR2, making it a valuable tool in both research and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr-IN-10 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions. These modifications are crucial for enhancing the compound’s binding affinity and specificity towards FGFRs.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques. Quality control measures are stringent to ensure the consistency and efficacy of the final product .
化学反応の分析
Types of Reactions
Fgfr-IN-10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Various substitution reactions are used during the synthesis to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and to optimize the compound’s efficacy .
科学的研究の応用
Fgfr-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of FGFRs.
Biology: Helps in understanding the role of FGFRs in cell signaling and development.
Medicine: Investigated for its potential therapeutic applications in treating cancers with FGFR dysregulation.
Industry: Employed in the development of new FGFR inhibitors and related compounds.
作用機序
Fgfr-IN-10 exerts its effects by binding to the kinase domain of FGFRs, thereby inhibiting their phosphorylation and subsequent activation. This inhibition blocks downstream signaling pathways such as the RAS-MAPK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, differentiation, and survival. By targeting these pathways, this compound can effectively reduce the viability of cancer cells with FGFR alterations .
類似化合物との比較
Similar Compounds
Futibatinib: Another FGFR inhibitor with a similar mechanism of action but different chemical structure.
Infigratinib: Targets FGFR1, FGFR2, and FGFR3, and is used in clinical settings for specific cancers.
Pemigatinib: Approved for treating cholangiocarcinoma with FGFR2 fusions.
Uniqueness
Fgfr-IN-10 is unique due to its high specificity for FGFR2 and its ability to inhibit both wild-type and mutant forms of the receptor. This specificity makes it a valuable compound for studying FGFR-related pathways and for developing targeted cancer therapies .
特性
分子式 |
C28H30FN9O2 |
|---|---|
分子量 |
543.6 g/mol |
IUPAC名 |
1-[(2R,6R)-4-[5-[3-fluoro-4-(4-methylpyrimidin-2-yl)oxyphenyl]-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2,6-dimethylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H30FN9O2/c1-6-25(39)38-18(3)14-37(15-19(38)4)26-22(13-31-27(35-26)34-21-12-32-36(5)16-21)20-7-8-24(23(29)11-20)40-28-30-10-9-17(2)33-28/h6-13,16,18-19H,1,14-15H2,2-5H3,(H,31,34,35)/t18-,19-/m1/s1 |
InChIキー |
CZZNJNOCNVJYEP-RTBURBONSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@H](N1C(=O)C=C)C)C2=NC(=NC=C2C3=CC(=C(C=C3)OC4=NC=CC(=N4)C)F)NC5=CN(N=C5)C |
正規SMILES |
CC1CN(CC(N1C(=O)C=C)C)C2=NC(=NC=C2C3=CC(=C(C=C3)OC4=NC=CC(=N4)C)F)NC5=CN(N=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


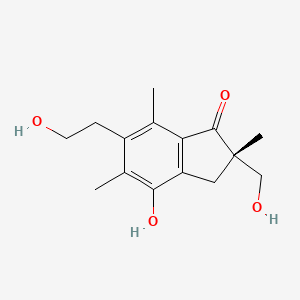
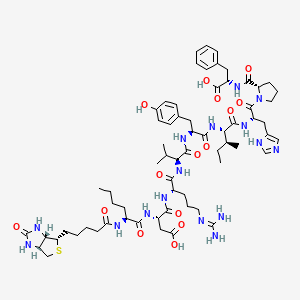
![[(2S,4S,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392654.png)
![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392659.png)

